2-氯-6-甲氧基吡啶-4-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

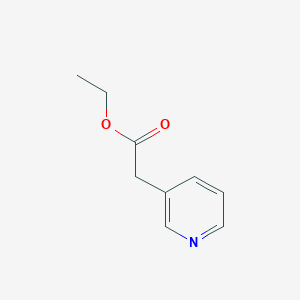

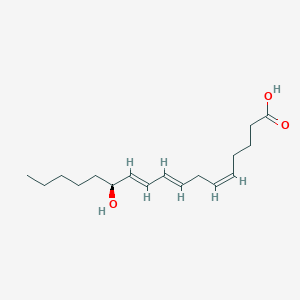

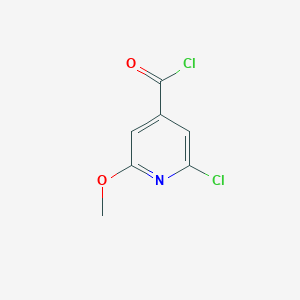

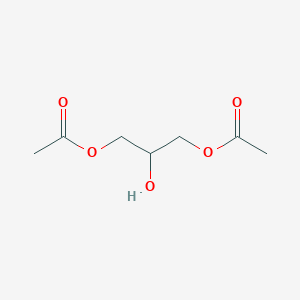

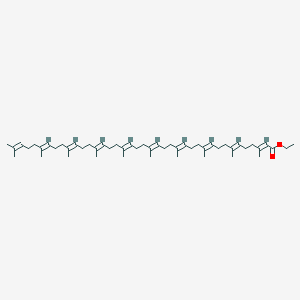

2-Chloro-6-methoxypyridine-4-carbonyl chloride is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromaticity and nitrogen-containing heterocycle. The presence of a chloro and methoxy substituent on the pyridine ring can significantly alter the compound's physical, chemical, and spectral properties, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including substitution, nitration, and chlorination. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-dichloropyridine through a series of reactions, including substitution and nitration, followed by ammoniation and oxidation, with an overall yield of 60.6% . Similarly, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was obtained using a Vilsmeier–Haack chlorination protocol . These studies demonstrate the versatility of pyridine derivatives in undergoing various chemical transformations to yield new compounds with different substituents and functional groups.

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the solid-state structures of pyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and weak aromatic π–π stacking interactions . Similarly, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined, showing differences compared to related compounds and featuring hydrogen bonds in its supramolecular structure .

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine was shown to readily split off hydrogen chloride under mild conditions and convert into derivatives of 2,3-dihydro-5-azabenzofuran . The reactivity of pyridine derivatives can also be exploited for fluorescence derivatization, as demonstrated by 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which reacts with alcohols to produce fluorescent esters for high-performance liquid chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-methoxypyridine have been studied using various spectroscopic techniques. Density functional theory (DFT) studies on the vibrational and electronic spectra of the compound were conducted, with the Fourier transform infrared (FTIR) and FT-Raman spectra recorded and analyzed. The influence of the substituents, such as the bulky chlorine atom and the methoxy group, on the spectral characteristics was discussed, and the electronic spectrum was determined by TD-DFT methods . These analyses provide insights into the effects of different substituents on the properties of pyridine derivatives.

科学研究应用

聚合物降解的结构和机理方面

聚合物科学是一个重要的研究领域,其中研究了氯化聚合物等相关化合物及其降解途径。例如,已经对聚氯乙烯 (PVC) 的热降解进行了广泛的综述,详细阐述了脱氯化氢的机理和各种降解产物的形成。了解这些过程对于提高聚合物的稳定性和回收利用方法至关重要 (Starnes, 2002).

氯化合物的环境影响

氯化合物的环境影响,特别是它们在水处理过程中的作用,是另一个关注领域。关于水中高氯酸盐的催化和电催化还原的研究突出了从水中去除有害含氯化合物的挑战和机遇,强调需要高效的处理技术来减轻其对环境的不利影响 (Yang et al., 2016).

催化领域的进展

在催化领域,开发有机转化的全新方法至关重要。对各种化合物的配位化学(包括具有氯和羰基的化合物)的综述,提供了它们在催化不同化学反应中的潜在应用的见解。这包括探索这些化合物与过渡金属的配位行为,这可能导致有机合成的新型催化体系 (Girma et al., 2005).

聚合物的化学回收

聚合物的化学回收,例如聚氯乙烯 (PVC),由于与塑料废物相关的环境问题而备受关注。对聚氯乙烯化学回收途径的研究,包括水热处理和气化,为将废物转化为有价值的产品提供了潜在策略,从而解决了废物管理和资源回收的挑战 (Zakharyan et al., 2020).

安全和危害

属性

IUPAC Name |

2-chloro-6-methoxypyridine-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITCMXVSFUDYGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381949 |

Source

|

| Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxypyridine-4-carbonyl chloride | |

CAS RN |

116853-97-5 |

Source

|

| Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methoxyisonicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)